Cas no 100880-52-2 (Benzoic acid, 4-(1H-benzimidazol-2-yl)-, methyl ester)
Benzoic acid, 4-(1H-benzimidazol-2-yl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-(1H-benzimidazol-2-yl)-, methyl ester
- methyl 4-(1H-benzimidazol-2-yl)benzoate
- methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
- SR-01000044407-1
- 4-(1H-benzimidazol-2-yl)benzoic acid methyl ester
- 100880-52-2
- HMS2570F19
- CHEMBL1323490
- cid_2328806
- DA-32633
- 2-(4-methoxycarbonylphenyl)benzimidazole
- HMS1785M11
- BDBM49661
- SR-01000044407
- methyl 4-(1-H-benzimidazol-2-yl)benzoate
- methyl 4-(benzimidazol-2-yl)-benzoate
- AKOS003020339
- SMR000254661
- SCHEMBL2617471
- 4-(1H-benzoimidazol-2-yl)-benzoic acid methyl ester
- XVXVUZIONWAVTF-UHFFFAOYSA-N
- MLS000375407
- Methyl4-(1H-benzo[d]imidazol-2-yl)benzoate
- A1-19136
-
- Inchi: 1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17)
- InChI Key: XVXVUZIONWAVTF-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)C1=NC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 252.08996
- Monoisotopic Mass: 252.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 54.98
Benzoic acid, 4-(1H-benzimidazol-2-yl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069005019-1g |
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate |
100880-52-2 | 97% | 1g |
$582.08 | 2023-09-04 | |
| Chemenu | CM483968-1g |
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate |
100880-52-2 | 97% | 1g |
$517 | 2023-02-03 |
Benzoic acid, 4-(1H-benzimidazol-2-yl)-, methyl ester Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on Benzoic acid, 4-(1H-benzimidazol-2-yl)-, methyl ester
Benzoic acid, 4-(1H-benzimidazol-2-yl)-, methyl ester (CAS No. 100880-52-2)
Benzoic acid, 4-(1H-benzimidazol-2-yl)-, methyl ester (CAS No. 100880-52-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methyl 4-(1H-benzimidazol-2-yl)benzoate, is characterized by its unique molecular structure, which combines the aromatic benzoic acid moiety with the nitrogen-containing benzimidazole ring. This combination endows the compound with a range of biological activities and potential therapeutic applications.
The molecular formula of methyl 4-(1H-benzimidazol-2-yl)benzoate is C15H13NO3, and it has a molecular weight of approximately 259.27 g/mol. The compound is typically synthesized through the esterification of 4-(1H-benzimidazol-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The resulting ester is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
In recent years, methyl 4-(1H-benzimidazol-2-yl)benzoate has garnered considerable attention due to its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits significant antimicrobial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that methyl 4-(1H-benzimidazol-2-yl)benzoate effectively inhibited the growth of several multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Beyond its antimicrobial properties, methyl 4-(1H-benzimidazol-2-yl)benzoate has also been investigated for its potential as an antitumor agent. Research conducted by a team at the National Institutes of Health (NIH) revealed that this compound can induce apoptosis in various cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.
The benzimidazole moiety in methyl 4-(1H-benzimidazol-2-yl)benzoate is known to interact with specific biological targets, including enzymes and receptors. For example, benzimidazoles are commonly used as inhibitors of tubulin polymerization, which is essential for cell division and mitosis. This property makes them attractive candidates for developing novel anticancer drugs that target microtubules.
In addition to its biological activities, methyl 4-(1H-benzimidazol-2-yl)benzoate has been studied for its potential use in drug delivery systems. The compound's ester functionality can be exploited to create prodrugs that are activated under specific physiological conditions, such as acidic environments found in tumor tissues. This approach can enhance the therapeutic index of the drug by reducing systemic toxicity while increasing local drug concentration at the target site.
The synthesis and characterization of methyl 4-(1H-benzimidazol-2-yl)benzoate have been extensively documented in the literature. Various synthetic routes have been developed to optimize yield and purity, including microwave-assisted synthesis and green chemistry approaches that minimize environmental impact. These methods have facilitated the large-scale production of the compound for both research and industrial applications.
In conclusion, Benzoic acid, 4-(1H-benzimidazol-2-yl)-, methyl ester (CAS No. 100880-52-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure confers it with valuable biological activities, making it a promising lead compound for the development of new drugs targeting microbial infections and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
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